

Spectroscopic Profiling of 3-(2-Fluorophenyl)piperazin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)piperazin-2-one

CAS No.: 1246553-07-0

Cat. No.: B1527474

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Executive Summary & Structural Logic

Molecule: 3-(2-Fluorophenyl)piperazin-2-one Formula: C

H

FN

O MW: 194.21 g/mol Core Scaffold: Piperazin-2-one (2-oxopiperazine) Key Feature: A chiral center at C3 bearing an ortho-fluorophenyl substituent.[1][2][3][4][5][6][7][8]

The analysis of this molecule presents unique challenges due to the chiral center at C3, which renders the methylene protons of the piperazine ring (C5 and C6) diastereotopic.[1][2]

Furthermore, the 2-fluorophenyl moiety introduces

F-

H and

F-

C spin-spin couplings that complicate the aromatic region but serve as definitive structural fingerprints.[\[1\]](#)[\[2\]](#)

Structural Numbering & Features[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)

- N1: Amide nitrogen (Lactam NH).[\[1\]](#)[\[2\]](#)
- C2: Carbonyl carbon (Lactam C=O).[\[1\]](#)[\[2\]](#)
- C3: Chiral methine carbon (Benzylic).[\[1\]](#)[\[2\]](#)
- N4: Secondary amine nitrogen.[\[1\]](#)[\[2\]](#)
- C5/C6: Ethylene bridge carbons.[\[1\]](#)[\[2\]](#)

NMR Spectroscopy: The Primary Validation Tool[\[2\]](#)

H NMR Analysis (Proton)

Solvent Recommendation: DMSO-

is preferred over CDCl

to ensure solubility of the lactam and to sharpen the exchangeable NH signals.[\[1\]](#)[\[2\]](#)

Position	Type	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Mechanistic Insight
NH (N1)	Amide	7.8 – 8.2	br s	-	Downfield due to lactam resonance; H-bonding sensitive.[1][2]
Ar-H	Aromatic	7.1 – 7.5	m		Complex multiplet due to overlap and F-coupling.[1][2] The proton ortho to F is distinct.[1][2]
H3	Methine	4.8 – 5.1	s (or d)	-	Diagnostic Peak. Benzylic and -carbonyl.[1][2] Appears as a singlet if N4-H exchange is fast; doublet if slow.[1][2]
H5/H6	Methylene	2.8 – 3.4	m	Complex	Diastereotopic Effect. The C3 chiral center makes H5a/H5b and H6a/H6b chemically

non-equivalent.[1]
[2]

NH (N4)	Amine	2.0 – 2.5	br s	-	Broad; chemical shift varies with concentration and water content.[1][2]
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C NMR Analysis (Carbon)

The

C spectrum is defined by the C-F coupling patterns.[1]

- C2 (Carbonyl): ~168-170 ppm (Singlet).[1][2]
- C3 (Chiral Center): ~58-62 ppm.[1][2]
- Aromatic Ring (C-F Coupling):
 - C-F (): ~160 ppm (Doublet, Hz).[1]
 - C-(): ~115 ppm (Doublet, Hz).[1][2]
 - C-(): ~130 ppm (Doublet, Hz).[1][2]

F NMR (Fluorine)

This is the most rapid purity check.^[1]

- Shift: -110 to -120 ppm (relative to CFCI

).^{[1][2]}

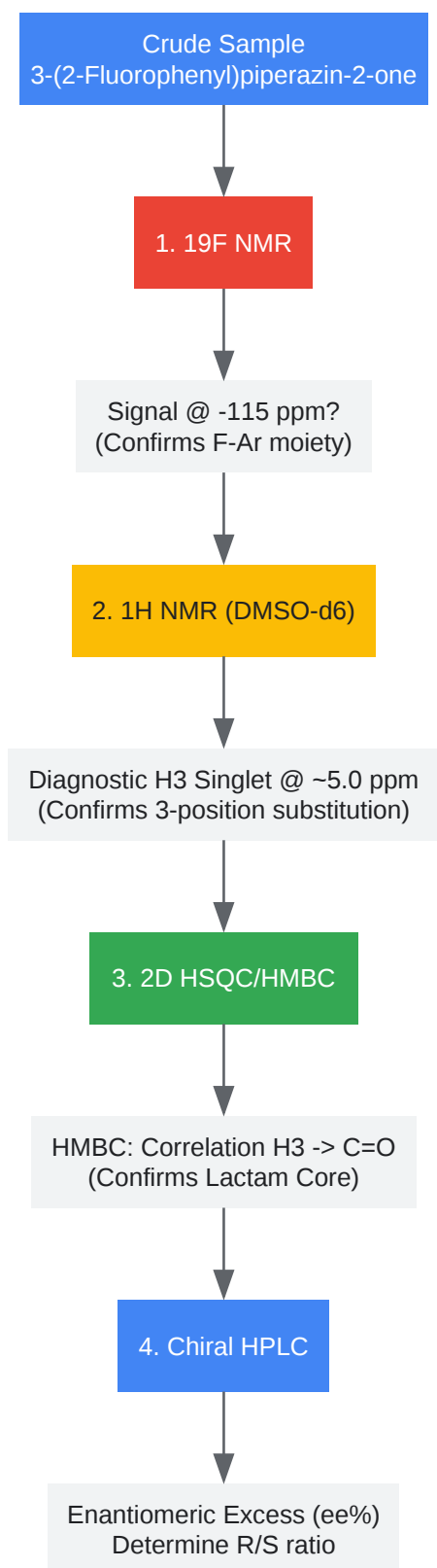
- Pattern: Multiplet (ddd) due to coupling with aromatic protons.^{[1][2]}

- Utility: Integration of this signal against an internal standard (e.g.,

-trifluorotoluene) provides a precise quantitative assay (qNMR) without interference from solvent or water peaks.^{[1][2]}

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, distinguishing it from its regioisomer (5-substituted), and assessing enantiomeric purity.



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Caption: Step-by-step logic flow for the structural validation of 3-aryl piperazin-2-ones.

Infrared (IR) & Mass Spectrometry (MS)[1][3][4]

Infrared Spectroscopy (ATR-FTIR)

The IR spectrum distinguishes the lactam carbonyl from open-chain amides or esters.[1][2]

- Lactam C=O: 1660 – 1680 cm

(Strong).[1][2] Note: Lower frequency than typical esters due to amide resonance.[1][2]

- N-H Stretch: 3200 – 3400 cm

(Broad).[1][2] Two bands may be visible (Amide NH and Amine NH).[1][2]

- C-F Stretch: 1200 – 1250 cm

(Strong).[1][2]

Mass Spectrometry (ESI-MS)[1][2]

- Ionization: Positive Mode (ESI+).[1][2]

- Molecular Ion:

m/z.[1][2]

- Fragmentation Pathway:

- Loss of CO (-28): Cleavage of the lactam ring is a primary pathway.[1][2]

- Retro-Diels-Alder (RDA): Piperazinone rings often undergo RDA-type fragmentation, losing fragments of the ethylene bridge (

).[1][2]

Experimental Protocols

Protocol A: NMR Sample Preparation for Structural Assignment[1][2]

- Objective: Obtain high-resolution spectra with resolved exchangeable protons.

- Reagents: DMSO-
(99.9% D) + 0.03% TMS.[1][2]
- Procedure:
 - Weigh 10-15 mg of the solid sample into a clean vial.
 - Add 0.6 mL of DMSO-
.[1][2]
 - Sonicate for 30 seconds to ensure complete dissolution (lactams can be crystalline and slow to dissolve).
 - Transfer to a 5mm NMR tube.[1][2]
 - Critical Parameter: Set probe temperature to 300K. If H3/H5/H6 signals are broad due to conformational flipping of the piperazine ring, elevate temperature to 320K to coalesce the signals.[1][2]

Protocol B: Chiral Purity Determination (HPLC)

- Objective: Quantify the enantiomeric excess (ee) of the synthesized scaffold.
- Column: Chiralpak IA or IB (Amylose-based).[1][2]
- Mobile Phase: Hexane : Ethanol (80:[1]20) with 0.1% Diethylamine (DEA).[1][2] DEA is required to sharpen the peak of the secondary amine.[1][2]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV @ 254 nm (Phenyl absorption).[1][2]
- Expected Result: Two peaks (R and S enantiomers).[1][2][7] Baseline separation is typically achieved within 15 minutes.[1][2]

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